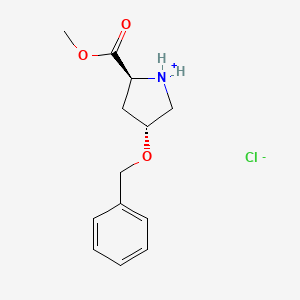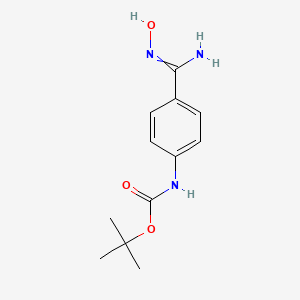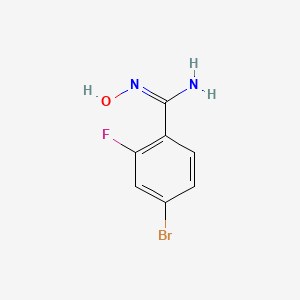
2-(4-Nonylphenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Nonylphenyl)ethanol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenol group substituted with a nonyl group at the para position and an ethanol group at the ortho position. This compound is known for its use in various industrial applications, particularly as a surfactant and emulsifier.
Vorbereitungsmethoden
The synthesis of 2-(4-Nonylphenyl)ethanol typically involves the alkylation of phenol with nonene to produce nonylphenol, followed by the ethoxylation of nonylphenol. The reaction conditions for these steps include:
Alkylation: Phenol is reacted with nonene in the presence of an acid catalyst such as sulfuric acid or phosphoric acid at elevated temperatures.
Ethoxylation: Nonylphenol is then reacted with ethylene oxide in the presence of a base catalyst like potassium hydroxide to produce this compound.
Analyse Chemischer Reaktionen
2-(4-Nonylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: The compound can be reduced to form nonylphenol, which is a precursor for other chemical products.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
2-(4-Nonylphenyl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is studied for its potential endocrine-disrupting effects, as it can mimic estrogen and interact with estrogen receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of 2-(4-Nonylphenyl)ethanol involves its interaction with cellular receptors and enzymes. It can bind to estrogen receptors, mimicking the action of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including altered gene expression and cellular responses .
Vergleich Mit ähnlichen Verbindungen
2-(4-Nonylphenyl)ethanol is similar to other alkylphenols, such as:
Nonylphenol: Both compounds share a nonyl group attached to a phenol ring, but this compound has an additional ethanol group.
Octylphenol: This compound has an octyl group instead of a nonyl group, making it less hydrophobic compared to this compound.
2-[2-(4-Nonylphenoxy)ethoxy]ethanol: This compound has an additional ethoxy group, making it more hydrophilic and enhancing its surfactant properties.
This compound stands out due to its unique combination of hydrophobic and hydrophilic properties, making it highly effective as a surfactant and emulsifier in various applications.
Eigenschaften
IUPAC Name |
2-(4-nonylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h10-13,18H,2-9,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTNLEUTBRJTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-5-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid](/img/structure/B7889556.png)
![(1S,2S)-2-{[(benzyloxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B7889563.png)
![(3S)-4-[[4-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B7889598.png)


![[(2S,3S)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7889623.png)







